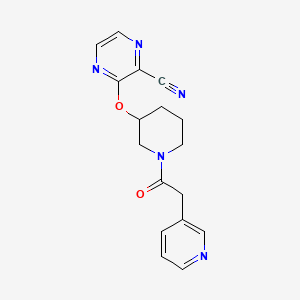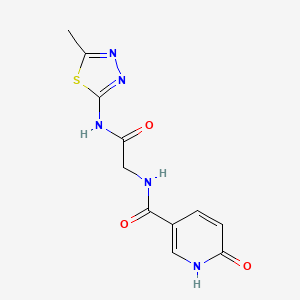
N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. This ring structure is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound also contains an amide group and a pyridine ring, which are common functional groups in many pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of a compound plays a significant role in its pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole are known to have diverse activities .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the reactivity of its functional groups. For instance, the amide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Applications De Recherche Scientifique
DNA/BSA Binding and Anticancer Agents
Research on dehydroabietic acid derivatives, specifically those with 1,3,4-thiadiazole, pyridine, and amide moieties, has shown that these compounds interact with calf thymus DNA (CT DNA) via intercalation. These interactions suggest potential for DNA binding and anticancer activities, with certain derivatives exhibiting selective cytotoxicity and antiproliferative effects stronger than clinically used cisplatin and oxaliplatin. This suggests a potential for similar compounds to act as anticancer agents through DNA interaction mechanisms (Li et al., 2020).
Antimicrobial Activity
Nitrogen heterocycles, including 1,3,4-thiadiazole derivatives, have been recognized for their broad spectrum of biological activities. These activities include antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties. The synthesis and preliminary study of such derivatives have highlighted their potential as antimicrobial agents, indicating that compounds with a 1,3,4-thiadiazole core could serve in developing new antimicrobial therapies (Ameen & Qasir, 2017).
Methylglyoxal Binding and Detoxification
Compounds containing 1,3,4-thiadiazole structures have been implicated in the detoxification and binding of methylglyoxal, a highly reactive alpha-oxoaldehyde involved in various physiological processes and diseases. Research into the interaction with advanced glycation end-products (AGEs) suggests that structurally related compounds could play a role in mitigating the effects of diabetes and neurodegenerative diseases (Nemet et al., 2006).
Synthesis and Evaluation of Anticancer Properties
The facile synthesis of compounds with a thiadiazole scaffold, such as N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide, under microwave irradiation, has led to derivatives with promising in vitro anticancer activity. This suggests that compounds with related structural features could be developed as anticancer agents, further emphasizing the importance of the 1,3,4-thiadiazol moiety in drug design (Tiwari et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-6-15-16-11(20-6)14-9(18)5-13-10(19)7-2-3-8(17)12-4-7/h2-4H,5H2,1H3,(H,12,17)(H,13,19)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEWIBIDISAHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
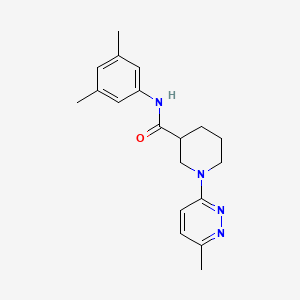
![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2718285.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2718287.png)
![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)
![3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide](/img/structure/B2718291.png)
![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)
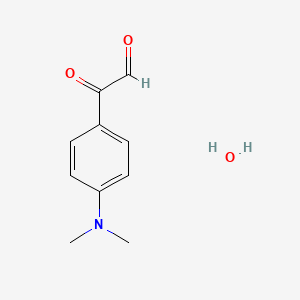
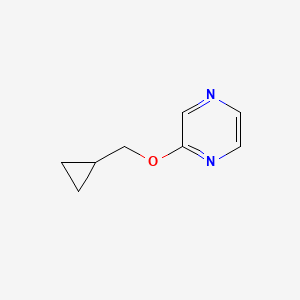
![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)

![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)
![3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718306.png)
